molecular formula C12H16N4O B2841097 N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide CAS No. 1292591-91-3

N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide

Cat. No.: B2841097
CAS No.: 1292591-91-3
M. Wt: 232.287
InChI Key: QNXQCOMKLNOXFZ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors for the synthesis of various heterocyclic compounds. The presence of both cyano and carboxamide functional groups makes this compound highly reactive and versatile in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide typically involves the reaction of 1-cyanocyclohexylamine with 1-methylpyrazole-4-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The carboxamide group can also participate in hydrogen bonding and other interactions that stabilize the compound within the binding site .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanotetrahydro-2H-pyran-4-yl)-1-methylpyrazole-4-carboxamide
  • N-(1-cyanocyclohexyl)-1-methylpyrazole-3-carboxamide

Uniqueness

N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group on the cyclohexyl ring and the carboxamide group on the pyrazole ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-16-8-10(7-14-16)11(17)15-12(9-13)5-3-2-4-6-12/h7-8H,2-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXQCOMKLNOXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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